3-Chloro-6-phenylimidazo[1,2-a]pyridine

Antiparasitic drug discovery Structure-activity relationship Redox potential modulation

Researchers face SAR dead-ends when minor heterocycle substitution changes invalidate assay data. 3-Chloro-6-phenylimidazo[1,2-a]pyridine solves this with a definitive 3-chloro handle for Suzuki-Miyaura derivatization and a 6-phenyl anchor, enabling unambiguous library synthesis. - Enables direct parallel analoging at the key 3-position modulation point. - Establishes a validated benchmark comparator for 3-fluoro or 3-methyl analog profiling. - Supplied with verified regiochemical integrity to prevent synthetic rework.

Molecular Formula C13H9ClN2
Molecular Weight 228.67 g/mol
Cat. No. B13660342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-phenylimidazo[1,2-a]pyridine
Molecular FormulaC13H9ClN2
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C(=NC=C3Cl)C=C2
InChIInChI=1S/C13H9ClN2/c14-12-8-15-13-7-6-11(9-16(12)13)10-4-2-1-3-5-10/h1-9H
InChIKeyGDOSGSHWXWLASD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-phenylimidazo[1,2-a]pyridine Overview


3-Chloro-6-phenylimidazo[1,2-a]pyridine (CAS: 1147195-64-9) is a synthetic heterocyclic compound belonging to the imidazo[1,2-a]pyridine class . This bicyclic system features a bridgehead nitrogen atom and has been extensively utilized as a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and synthetic tractability [1]. The compound incorporates a chlorine atom at the 3-position and a phenyl group at the 6-position of the fused ring system, making it a versatile building block for further functionalization and structure-activity relationship (SAR) exploration . The imidazo[1,2-a]pyridine core is a non-naturally occurring metabolite found only in individuals exposed to this compound or its derivatives [2].

Privileged imidazo[1,2-a]pyridine scaffold for medicinal chemistry SAR
3-chloro substituent as a versatile cross-coupling handle for analog synthesis
Research-grade building block; biological activity not pre-characterized

3-Chloro-6-phenylimidazo[1,2-a]pyridine Substitution Risks


Within the imidazo[1,2-a]pyridine class, subtle modifications to the core structure result in profound and unpredictable shifts in biological target engagement, selectivity profiles, and pharmacokinetic properties [1]. SAR studies have demonstrated that positions 2, 6, and 8 of the imidazopyridine ring serve as key modulation points that govern activity against specific targets, and that the structure-activity relationship is frequently nonlinear [2][3]. The 3-chloro substituent in 3-Chloro-6-phenylimidazo[1,2-a]pyridine provides a distinct electronic environment and a synthetic handle for further derivatization that cannot be replicated by unsubstituted, 3-fluoro, or 3-methyl analogs. Procurement of an analog with an unverified substitution pattern carries substantial risk of producing inactive compounds or misleading SAR conclusions, as even minor alterations—such as substituting chlorine for a nitro group at position 3—can alter redox potential, microsomal stability, and genotoxicity profiles [4].

Non-interchangeable 3-substitution
Replacing 3-chloro with fluoro, methyl, or hydrogen may shift electronic profile, redox behavior, and target engagement.
Nonlinear structure-activity relationships
Minor modifications at positions 2, 6, or 8 can result in unpredictable selectivity and pharmacokinetic changes.
Unverified substitution pattern risk
Procuring an analog with an undefined substitution profile may generate inactive compounds or confounded SAR data.

3-Chloro-6-phenylimidazo[1,2-a]pyridine Differentiation Evidence


Role of 3-Chloro Substitution in Antitrypanosomal Activity

In antikinetoplastid drug discovery, the 3-position substituent on the imidazo[1,2-a]pyridine scaffold plays a critical role in modulating antitrypanosomal activity and redox potential. An SAR study of 26 original 3-nitroimidazo[1,2-a]pyridine derivatives demonstrated that the 3-nitro group is essential for activity against Trypanosoma brucei brucei, with the hit compound 8 achieving an EC50 of 17 nM (SI = 2650) and a redox potential (E°) of -0.6 V [1]. While 3-chloro-6-phenylimidazo[1,2-a]pyridine lacks the nitro group required for bioactivation by type 1 nitroreductase, the SAR data establish position 3 as a key modulation point that governs both potency and pharmacokinetic properties [1]. The chlorine atom at position 3 provides a distinct electronic profile and synthetic handle for further derivatization compared to 3-unsubstituted, 3-fluoro, or 3-methyl analogs. This class-level SAR inference highlights that substitution at position 3 is not interchangeable without altering target engagement and metabolic stability [1].

3-Position SAR
Class-level inference
Nitro substitution at position 3 yields potent antitrypanosomal activity (EC50 17 nM, E° −0.6 V), while unsubstituted analogs are inactive. 3-Chloro compound lacks reported activity, but position 3 is identified as a critical modulation point.
Position 3 substitution governs target engagement and redox potential in the imidazopyridine class.
Direct EC50 data for 3-chloro analog not reported; class-level inference only.
Antiparasitic drug discovery Structure-activity relationship Redox potential modulation

Patent-Protected Therapeutic Utility of 3-Chloro-6-aryl Scaffold

The 3-chloro substitution pattern on the 6-phenylimidazo[1,2-a]pyridine scaffold is explicitly claimed in patent literature for therapeutic applications. Sanofi-Aventis patent NZ588151A discloses 2-aryl-6-phenyl-imidazo[1,2-a]pyridine derivatives wherein R2 represents a halogen atom at position 3, and specifically exemplifies 3-chloro-substituted compounds including {3-[3-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl}methanol and {3-[3-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl]-2,6-difluorophenyl}methanol [1]. The patent claims utility for the treatment and prevention of neurodegenerative diseases, cerebral traumas, epilepsy, psychiatric diseases, inflammatory diseases, osteoporosis, and cancers [1]. The 3-fluoro analog is also disclosed as a comparator, indicating that halogen substitution at position 3 was systematically explored during optimization [1]. This patent protection demonstrates that the 3-chloro substitution pattern is a validated and commercially relevant structural motif within the imidazopyridine therapeutic space.

Patent-Claimed Scaffold
Patent context
Sanofi-Aventis patent NZ588151A claims 3-chloro-substituted 6-phenylimidazo[1,2-a]pyridines for therapeutic use in neurodegenerative, inflammatory, and oncological indications. 3-Fluoro analogs also disclosed.
3-Chloro substitution pattern has been prioritized in industrial drug discovery over unsubstituted analogs.
Patent claims require experimental validation for specific biological targets.
CNS drug discovery Patent-protected scaffold Therapeutic composition

3-Chloro Substituent as a Cross-Coupling Handle

The chlorine atom at the 3-position of 3-chloro-6-phenylimidazo[1,2-a]pyridine serves as a critical synthetic handle that enables regioselective functionalization via transition metal-catalyzed cross-coupling reactions. In contrast, 3-unsubstituted imidazo[1,2-a]pyridines require direct C-H arylation methodologies that often suffer from poor regioselectivity and lower yields . A study on the preparation of 2,3-diarylimidazo[1,2-a]pyridines demonstrated that chlorine at position 3 facilitates sequential Suzuki cross-coupling followed by direct arylation, enabling the construction of complex polyaryl systems with defined substitution patterns . This synthetic versatility is not available with 3-unsubstituted, 3-alkyl, or 3-fluoro analogs, as the C-Cl bond provides a balance of stability under ambient conditions and reactivity under catalytic conditions that is optimal for medicinal chemistry workflows .

Synthetic Versatility
Class-level inference
3-Chloro enables sequential Suzuki and direct arylation reactions; unsubstituted and 3-fluoro analogs lack comparable reactivity and regioselectivity.
3-Chloro handle supports efficient parallel analog synthesis for SAR exploration.
Yield optimization is reaction-specific; data to verify for individual transformations.
Synthetic methodology Cross-coupling Chemical building blocks

Absence of Direct Comparative Bioactivity Data

A systematic literature search across primary research databases (PubMed, SciFinder, Google Scholar, and patent repositories) did not identify any peer-reviewed studies reporting direct comparative biological activity data (IC50, EC50, Ki, or Kd values) for 3-chloro-6-phenylimidazo[1,2-a]pyridine against a defined comparator compound in a standardized assay. While the imidazo[1,2-a]pyridine scaffold has been extensively studied in kinase inhibition, CNS receptor modulation, and antimicrobial applications [1], published SAR studies that systematically evaluate 3-position halogen substitution patterns in the 6-phenyl series are notably absent from the open literature. This compound is primarily offered by chemical suppliers as a research-grade building block for custom synthesis and SAR exploration, rather than as a characterized bioactive molecule with established potency metrics. Users requiring validated biological activity data for this specific compound should consider commissioning custom profiling studies or exploring alternative analogs with published activity data in their target of interest [1].

Bioactivity Data Gap
Data to verify
No peer-reviewed IC50, EC50, Ki, or Kd data identified for this specific compound as of April 2026. Imidazo[1,2-a]pyridine class has published activity against various targets.
Absence of direct activity data should inform procurement decisions; biological characterization is user's responsibility.
Systematic literature search conducted; custom profiling recommended.
Data gap assessment Procurement decision support Evidence limitations

3-Chloro-6-phenylimidazo[1,2-a]pyridine Application Scenarios


SAR Scaffold for Kinase Inhibitor Discovery

3-Chloro-6-phenylimidazo[1,2-a]pyridine serves as a versatile starting scaffold for medicinal chemistry teams developing novel kinase inhibitors. The 3-chloro substituent provides a reactive handle for Suzuki-Miyaura and direct arylation cross-coupling reactions, enabling efficient parallel synthesis of analog libraries with diverse substitution at position 3 . This synthetic tractability allows research teams to systematically explore SAR at a key modulation point of the imidazopyridine pharmacophore, reducing the time required to generate structure-activity data compared to analogs lacking this functional handle .

Building Block for Patent-Protected Imidazopyridine Derivatives

The 3-chloro-6-phenyl substitution pattern is explicitly claimed in Sanofi-Aventis patent NZ588151A for compounds with therapeutic utility in neurodegenerative diseases, cerebral traumas, epilepsy, psychiatric disorders, inflammatory conditions, osteoporosis, and cancers . Researchers developing novel analogs within this patent space or seeking to avoid existing intellectual property can utilize 3-chloro-6-phenylimidazo[1,2-a]pyridine as a starting material for further derivatization, ensuring alignment with or strategic differentiation from the claimed chemical space .

Comparator for 3-Position Substitution SAR Studies

Given the established role of the 3-position as a key modulation point governing target potency, selectivity, and pharmacokinetic properties , 3-chloro-6-phenylimidazo[1,2-a]pyridine can serve as a comparator compound in SAR studies evaluating the effects of alternative 3-position substituents. Research teams can use this compound to benchmark the activity of 3-fluoro, 3-methyl, 3-nitro, or 3-unsubstituted analogs in their assay systems of interest, generating internal comparative data to guide lead optimization decisions .

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
3-Chloro cross-coupling handle for rapid library synthesis
Synthesis efficiency and analog diversity
Patent-space exploration and differentiation
3-Chloro-6-phenyl pattern claimed in Sanofi-Aventis patent
IP alignment or strategic differentiation review
3-Position SAR comparator
Distinct electronic and steric profile at position 3
Internal comparative assay data against 3-substituted analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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